2-[(4-Methoxyphenoxy)methyl]oxirane

Catalog No.
S772950
CAS No.
2211-94-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Methoxyphenoxy)methyl]oxirane

CAS Number

2211-94-1

Product Name

2-[(4-Methoxyphenoxy)methyl]oxirane

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3

InChI Key

AVWGFHZLPMLKBL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2CO2

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2

Currently Limited Information:

Potential Areas of Investigation:

Based on the chemical structure, some potential areas for scientific research involving 2-[(4-Methoxyphenoxy)methyl]oxirane can be hypothesized:

  • Organic Synthesis: The molecule contains an epoxide group (oxirane), which is a reactive functional group used in organic synthesis for ring-opening reactions. Research could explore its utility as a building block for more complex molecules [].
  • Polymer Chemistry: The presence of the aromatic group (phenoxy) suggests potential applications in polymer chemistry. Studies could investigate its use as a comonomer or chain transfer agent in the development of new polymeric materials [].
  • Medicinal Chemistry: The methoxy group introduces a potential site for interaction with biological targets. However, further research would be required to assess its potential bioactivity or use as a scaffold for drug discovery [].

2-[(4-Methoxyphenoxy)methyl]oxirane, also known as Glycidyl 4-Methoxyphenyl Ether, is an organic compound with the molecular formula C10_{10}H12_{12}O3_3. This compound belongs to the class of epoxides, characterized by a three-membered cyclic ether structure known as an oxirane ring. The presence of the methoxyphenoxy group enhances its chemical reactivity and potential applications in various fields, including organic synthesis and material science .

, primarily through ring-opening mechanisms. Key reactions include:

  • Ring Opening Reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols or amino alcohols. For example:
    2 4 Methoxyphenoxy methyl oxirane+H2OHO CH2 CH 2 O C6H4 OCH3) OH\text{2 4 Methoxyphenoxy methyl oxirane}+\text{H}_2\text{O}\rightarrow \text{HO CH}_2\text{ CH 2 O C}_6\text{H}_4\text{ OCH}_3)\text{ OH}
  • Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.
  • Polymerization: Under appropriate conditions, this compound can serve as a monomer in polymerization reactions, contributing to the development of epoxy resins widely used in industrial applications .

While the specific biological activity of 2-[(4-Methoxyphenoxy)methyl]oxirane remains largely unexplored, compounds with epoxide groups often exhibit various biological properties. Epoxides are known for their potential antitumor, antibacterial, and antifungal activities due to their ability to react with nucleophilic sites in biological molecules. The presence of the aromatic methoxy group may also enhance its interaction with biological targets.

The synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane typically involves the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base like sodium hydroxide. This process generally includes:

  • Formation of Intermediate: The reaction begins with the nucleophilic attack of the phenolic oxygen on epichlorohydrin.
  • Cyclization: Following the formation of an intermediate, cyclization occurs to yield the oxirane structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

2-[(4-Methoxyphenoxy)methyl]oxirane has several potential applications:

  • Organic Synthesis: It serves as a valuable building block for synthesizing complex organic molecules.
  • Polymer Chemistry: Its reactivity makes it suitable for creating epoxy resins and other polymeric materials.
  • Pharmaceutical Development: Due to its structural properties, it may be explored for developing new bioactive compounds .

Several compounds share structural similarities with 2-[(4-Methoxyphenoxy)methyl]oxirane. Here are some notable examples:

Compound NameStructureUnique Features
2-(Phenoxymethyl)oxiraneC10_{10}H10_{10}O2_2Lacks methoxy group; simpler structure
Glycidyl phenyl etherC9_{9}H10_{10}ONo methoxy substituent; used in epoxy formulations
1-(4-Methoxyphenoxy)-2,3-epoxypropaneC11_{11}H14_{14}O3_3Contains an additional propane chain; more complex

Uniqueness: The unique combination of an epoxide and a methoxy-substituted phenyl group in 2-[(4-Methoxyphenoxy)methyl]oxirane provides distinct chemical reactivity and potential applications that differentiate it from similar compounds.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2211-94-1

Wikipedia

2-[(4-methoxyphenoxy)methyl]oxirane

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types